molecular formula C11H18N4O3S2 B2995283 Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 886941-47-5

Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Cat. No. B2995283
M. Wt: 318.41
InChI Key: YAHZMHLVRCHYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound with the molecular formula C11H18N4O3S2 and a molecular weight of 318.411. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate. However, similar compounds such as ethyl 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate have been synthesized2. More research is needed to provide a detailed synthesis analysis for this specific compound.



Molecular Structure Analysis

The molecular structure of Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is defined by its molecular formula, C11H18N4O3S21. Unfortunately, I couldn’t find more detailed information on the molecular structure analysis of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate. However, similar compounds such as acetoacetic ester (ethyl acetoacetate) are known to undergo various chemical reactions, including enolate formation and alkylation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate are not well-documented. However, it is known that the compound has a molecular weight of 318.411.


Scientific Research Applications

Glutaminase Inhibition and Anticancer Activity

Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate and its analogs have been explored for their potential in inhibiting glutaminase, an enzyme implicated in cancer metabolism. Studies have synthesized and evaluated a series of BPTES (Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) analogs, identifying compounds that retained BPTES's potency while offering improved solubility. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated significant in vitro and in vivo anticancer activity against P493 human lymphoma B cells and in a mouse xenograft model, showcasing their therapeutic potential in cancer treatment (Shukla et al., 2012).

Pharmacological Properties and Antimicrobial Activity

The chemical framework of Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is structurally related to various pharmacologically active compounds. Studies on the cyclization of related compounds have led to the formation of derivatives with potential pharmacological properties, including antimicrobial activity. These studies underscore the versatility of the 1,3,4-thiadiazol scaffold in synthesizing compounds with diverse biological activities, which could be further explored for therapeutic applications (Maliszewska-Guz et al., 2005).

Synthesis and Antiproliferative Agents

Research on the synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives, including compounds related to Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, has led to the identification of promising anticonvulsant and antiproliferative agents. These studies highlight the potential of such derivatives in the development of new therapeutic agents targeting various diseases, including cancer (Sych et al., 2016).

Safety And Hazards

The safety and hazards associated with Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate are not well-documented. It is advised that this compound should be handled with care and is not intended for human or veterinary use1.


Future Directions

The future directions for research on Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate are not clear at this time. Given its complex structure, it could be of interest in the field of organic chemistry for the development of new synthetic methods or as a building block for the synthesis of more complex molecules. However, more research is needed to fully understand its potential applications.


properties

IUPAC Name

ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-5-18-7(16)6-19-10-15-14-9(20-10)12-8(17)13-11(2,3)4/h5-6H2,1-4H3,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZMHLVRCHYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

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